Haloxyfop-sodium
Overview
Description
Haloxyfop-sodium is an aryloxyphenoxypropionic acid herbicide used primarily for the control of annual and perennial grass weeds. It is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil. This compound is known for its effectiveness in controlling a wide range of grass species in various crops, including broad-leaf crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Haloxyfop-sodium can be synthesized through several chemical routes. One common method involves the reaction of hydroquinone with ®-2-bromomethyl-3-chloro-5-trifluoromethylpyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced by first synthesizing the intermediate compound through a series of controlled reactions. The intermediate is then subjected to further reactions under specific conditions to produce the final product. The process involves stringent quality control measures to ensure the purity and effectiveness of the herbicide .
Chemical Reactions Analysis
Types of Reactions
Haloxyfop-sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .
Scientific Research Applications
Haloxyfop-sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving aryloxyphenoxypropionic acid herbicides.
Biology: It is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is being conducted to explore its potential use in developing new therapeutic agents.
Industry: It is widely used in agriculture for weed control in various crops
Mechanism of Action
Haloxyfop-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds .
Comparison with Similar Compounds
Similar Compounds
- Diclofop-methyl
- Fluazifop-p-butyl
- Quizalofop-p-ethyl
Uniqueness
Haloxyfop-sodium is unique among similar compounds due to its high selectivity and effectiveness in controlling a broad spectrum of grass weeds. Its ability to inhibit ACCase with high specificity makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
sodium;2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4.Na/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19;/h2-8H,1H3,(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZVBQWEFKXWJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69806-34-4 (Parent) | |
Record name | Haloxyfop-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20990075 | |
Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-86-6 | |
Record name | Haloxyfop-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOXYFOP-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8926AE2C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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